molecular formula C12H17FN2O2 B6156511 tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate CAS No. 1093798-81-2

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate

Cat. No.: B6156511
CAS No.: 1093798-81-2
M. Wt: 240.3
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Description

tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H18FN2O2. It is a derivative of carbamate and contains a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoroaniline, which undergoes a reaction with formaldehyde to form the corresponding aminomethyl derivative.

    Protection: The aminomethyl derivative is then protected using tert-butyl chloroformate (Boc2O) to form the tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom on the phenyl ring.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

    Oxidation Reactions: The aminomethyl group can be oxidized to form various functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products:

    Substitution: Formation of substituted derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities and interactions with biomolecules.

Medicine:

  • Investigated for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
  • tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]methylcarbamate

Uniqueness:

  • The presence of the fluorine atom in tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate distinguishes it from other similar compounds, providing unique chemical and biological properties.
  • The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

1093798-81-2

Molecular Formula

C12H17FN2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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